molecular formula C13H11ClN4 B1666609 4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine CAS No. 55643-87-3

4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine

Cat. No. B1666609
CAS RN: 55643-87-3
M. Wt: 258.7 g/mol
InChI Key: VVRREURVTJNTQQ-UHFFFAOYSA-N
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Description

ADD 17014 is an anticonvulsant agent. ADD 17014 is a relatively nontoxic agent that more closely resembles PB and VPA, with a broad and unique spectrum of anticonvulsant activity.

Scientific Research Applications

Antioxidant Properties

A study conducted by Bekircan, Özen, Gümrükçüoğlu, and Bektaş (2008) focused on the synthesis of derivatives related to 4-[1-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]pyridine. These compounds were screened for antioxidant and antiradical activities, suggesting potential research interest in the antioxidant properties of these derivatives (Bekircan et al., 2008).

Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural compounds related to the chemical structure of interest, providing insights into their molecular configuration. This study contributes to understanding the structural aspects of these compounds (Kariuki et al., 2021).

Anticancer and Antimicrobial Potential

Katariya, Vennapu, and Shah (2021) explored the synthesis of compounds with a similar structure for their potential anticancer and antimicrobial properties. This research underscores the therapeutic applications of these compounds in combating cancer and microbial infections (Katariya et al., 2021).

Molecular Docking Studies

The molecular docking study by Katariya, Vennapu, and Shah (2021) also highlights the potential use of these compounds in understanding microbe resistance to pharmaceutical drugs. This aspect of research is vital in the development of new drugs and treatment strategies (Katariya et al., 2021).

Photophysical Properties

Lo, Huff, Cubanski, Kennedy, McAdam, McMorran, Gordon, and Crowley (2015) compared inverse and regular 2-pyridyl-1,2,3-triazole "click" complexes. They studied structures, stability, electrochemical, and photophysical properties, which are crucial for understanding the behavior of these compounds in various applications (Lo et al., 2015).

properties

CAS RN

55643-87-3

Product Name

4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine

Molecular Formula

C13H11ClN4

Molecular Weight

258.7 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine

InChI

InChI=1S/C13H11ClN4/c14-11-1-3-12(4-2-11)18-13(9-16-17-18)10-5-7-15-8-6-10/h1-8,13H,9H2

InChI Key

VVRREURVTJNTQQ-UHFFFAOYSA-N

SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Canonical SMILES

C1C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(4-chlorophenyl)-5-(4-pyridyl)delta(2)-1,2,3-triazoline
ADD 17014
ADD-17014

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
Reactant of Route 2
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine
Reactant of Route 3
4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine

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